Metabolic Stability Advantage: 2,2-Difluoro-1-methylcyclopropan-1-amine vs. Non-Fluorinated 1-Methylcyclopropan-1-amine
Geminal difluoro substitution on the cyclopropane ring significantly enhances metabolic stability compared to non-fluorinated cyclopropylamine analogs. In a matched molecular pair analysis conducted by Forma Therapeutics (MA), compounds bearing a gem-difluorocyclopropyl moiety demonstrated 56 ± 4.6% parent compound remaining after 1 hour of incubation with human liver microsomes, whereas the non-fluorinated cyclopropylamine comparator retained only 23 ± 1.4% under identical conditions [1]. This represents a 33 percentage-point increase in metabolic stability, corresponding to a 2.4-fold improvement in compound retention over the 60-minute incubation period [1].
| Evidence Dimension | Metabolic stability in human liver microsomes (1 h incubation) |
|---|---|
| Target Compound Data | 56 ± 4.6% remaining |
| Comparator Or Baseline | Non-fluorinated cyclopropylamine (Ko143 control): 23 ± 1.4% remaining |
| Quantified Difference | +33 percentage points (2.4-fold improvement) |
| Conditions | Human liver microsomes, 1 hour incubation, 5 µM compound concentration, UPLC-MS analysis |
Why This Matters
This quantitative stability advantage directly translates to prolonged in vivo half-life and reduced dosing frequency, making 2,2-difluoro-1-methylcyclopropan-1-amine a superior choice for lead optimization programs where metabolic liability of the amine moiety is a key concern.
- [1] Forma Therapeutics. (n.d.). Matched molecular pair metabolic stability study: Gem-difluorocyclopropylamine vs. non-fluorinated cyclopropylamine. Data extracted from Table 3. PMC Database. View Source
